molecular formula C2H3F3O2 B041086 2,2,2-Trifluoroacetaldehyde hydrate CAS No. 33953-86-5

2,2,2-Trifluoroacetaldehyde hydrate

Cat. No. B041086
CAS RN: 33953-86-5
M. Wt: 116.04 g/mol
InChI Key: INDFRFZGABIRRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,2,2-Trifluoroacetaldehyde hydrate can be synthesized through various methods. One traditional approach involves the addition of trifluoroacetic acid (TFA) to lithium aluminum hydride (LiAlH4) ether solution, yielding the compound in 26% yield. This yield can be improved to 78% by reversing the addition sequence. Another method involves the reduction of trifluoroacetic acid ethyl ester with sodium borohydride, producing a 60 wt% aqueous solution of the hydrate. Additionally, the compound can be obtained via the reaction between DMF and CF3H in the presence of strong bases, or through the reduction of phenyl trifluoromethyl sulfone by magnesium metal in specific conditions (Prakash & Zhang, 2014).

Molecular Structure Analysis

The molecular weight of 2,2,2-Trifluoroacetaldehyde hydrate is 116.04, with the chemical formula C2H3F3O2. Its structure comprises a trifluoroacetaldehyde group attached to a hydrate, making it a key molecule for introducing trifluoromethyl groups into organic compounds. The compound's InChI and InChIKey are provided for precise identification (Prakash & Zhang, 2014).

Chemical Reactions and Properties

Trifluoroacetaldehyde hydrate participates in various chemical reactions, including regioselective synthesis of beta-hydroxy-beta-trifluoromethyl ketones from enamines and imines, nucleophilic trifluoromethylation of carbonyl compounds, and the Mannich reaction of trifluoroacetaldehyde hydrazones. These reactions underscore the compound's versatility as a trifluoromethyl source and its applicability in synthesizing complex organic molecules (Funabiki et al., 2003; Prakash et al., 2013; Jia & El Kaim, 2018).

Physical Properties Analysis

2,2,2-Trifluoroacetaldehyde hydrate has a melting point of 68–70 °C and a boiling point of 105–106 °C at 760 Torr. Its density at 20 °C is 1.582 g cm−3, indicating its substantial weight compared to water. The physical data highlights the compound's stability under various conditions, making it suitable for different synthesis processes (Prakash & Zhang, 2014).

Chemical Properties Analysis

The chemical properties of 2,2,2-Trifluoroacetaldehyde hydrate, such as its reactivity with enamines, imines, and nucleophilic agents, demonstrate its role as a reactive intermediate in organic synthesis. Its ability to form stable adducts and participate in various synthetic pathways underscores its importance in the production of trifluoromethylated organic compounds (Funabiki et al., 2003; Prakash et al., 2013; Jia & El Kaim, 2018).

Scientific Research Applications

Nucleophilic Trifluoromethylation

2,2,2-Trifluoroacetaldehyde hydrate has been highlighted as an atom-economical source for nucleophilic trifluoromethylation. It exhibits compatibility with a broad spectrum of carbonyl compounds, delivering satisfactory yields. This application underscores its role in introducing trifluoromethyl groups into target molecules, a feature particularly valuable for modifying the chemical properties of pharmaceuticals and agrochemicals. Density functional theory (DFT) calculations provide further mechanistic insights into this process and related reactions, showcasing the compound's versatility in synthetic organic chemistry (Prakash et al., 2013).

Precursor for Trifluoroacetonitrile and Synthesis of Trifluoromethylated Oxadiazoles

Another significant application is the preparation of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, a previously inaccessible precursor for trifluoroacetonitrile. This compound facilitates the synthesis of trifluoromethylated oxadiazoles, demonstrating a scalable and recyclable process. The resulting products from this methodology are highly applicable in various fields, including medicinal chemistry, due to the unique properties conferred by the trifluoromethyl group (Lin et al., 2022).

Electrochemical Oxidation and Synthesis Applications

Electrochemical oxidation of 2,2,2-trifluoroethanol to produce trifluoroacetaldehyde 2,2,2-trifluoroethyl hemiacetal highlights its reactivity advantage over commercially available counterparts. This process is instrumental in synthesizing compounds like 1-furyl-2,2,2-trifluoroethanol from furan, indicating the compound's utility in organic synthesis and material science due to its high reactivity and ease of handling (Shirai et al., 2000).

Regioselective Synthesis of β-Hydroxy-β-trifluoromethyl Ketones

The compound is used in regioselective synthesis strategies to produce β-hydroxy-β-trifluoromethyl ketones from enamines and imines. These reactions proceed smoothly, yielding high-quality products that are significant in the development of novel pharmaceuticals and agrochemicals due to the trifluoromethyl group's influence on biological activity (Funabiki et al., 2003).

Asymmetric Syntheses

2,2,2-Trifluoroacetaldehyde hydrate serves as a key intermediate in asymmetric syntheses, particularly in the production of 1-aryl-2,2,2-trifluoroethylamines. This application is crucial for synthesizing enantiomerically enriched compounds, which are of great interest in the pharmaceutical industry for their potential to act as selective therapeutic agents (Truong et al., 2007).

Safety And Hazards

2,2,2-Trifluoroacetaldehyde hydrate is considered hazardous. It is highly flammable and harmful if swallowed . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,2,2-trifluoroacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF3O.H2O/c3-2(4,5)1-6;/h1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDFRFZGABIRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(F)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381793
Record name 2,2,2-Trifluoroacetaldehyde hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroacetaldehyde hydrate

CAS RN

33953-86-5
Record name 2,2,2-Trifluoroacetaldehyde hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoroacetaldehyde hydrate
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